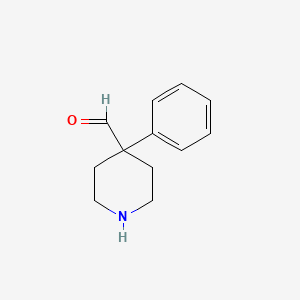

4-Phenyl-4-piperidinecarboxaldehyde

Description

Contextualization within Piperidine (B6355638) Derivatives Research

Piperidine and its derivatives are a class of heterocyclic compounds that are ubiquitous in nature and synthetic chemistry. The piperidine ring is a fundamental structural unit found in numerous alkaloids and pharmaceuticals. Research into piperidine derivatives is a vibrant and ever-evolving field, driven by the quest for new therapeutic agents and a deeper understanding of chemical reactivity. 4-Phenyl-4-piperidinecarboxaldehyde fits squarely within this research domain as a key building block. The presence of the phenyl group at the 4-position of the piperidine ring introduces a degree of rigidity and lipophilicity, while the aldehyde group at the same position provides a reactive handle for a multitude of chemical transformations. This strategic placement of functional groups allows for the systematic exploration of the chemical space around the 4-phenylpiperidine (B165713) core.

Significance as a Versatile Synthetic Intermediate and Scaffolding Agent

The true value of this compound in academic research lies in its role as a versatile synthetic intermediate and a scaffolding agent. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In this capacity, the aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as the Wittig reaction, aldol (B89426) condensations, and Grignard additions. These transformations allow for the elaboration of the core structure into a diverse library of compounds.

As a scaffolding agent, the 4-phenylpiperidine moiety provides a rigid and well-defined three-dimensional framework upon which other functional groups and molecular fragments can be appended. This is particularly important in medicinal chemistry, where the spatial arrangement of atoms is crucial for biological activity. By using this compound as a starting point, chemists can systematically modify the structure of a molecule and study the resulting structure-activity relationships (SAR). This approach is instrumental in the design and discovery of new drug candidates. The introduction of chiral piperidine scaffolds, for instance, can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. researchgate.net

Overview of Research Trajectories for the 4-Phenylpiperidine Moiety

Research involving the 4-phenylpiperidine moiety has followed several key trajectories, largely dictated by the potential biological activities of the resulting compounds. A significant area of focus has been the synthesis of analogs of biologically active natural products and existing drugs. The 4-phenylpiperidine core is a prominent feature in a number of opioid analgesics, and consequently, much research has been dedicated to the design and synthesis of novel 4-phenylpiperidine derivatives as potential pain management agents. nih.govresearchgate.net

Another major research avenue has been the exploration of 4-phenylpiperidine derivatives as ligands for various G-protein coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The ability to fine-tune the substitution pattern on both the phenyl ring and the piperidine nitrogen has allowed for the development of highly selective and potent ligands, which are invaluable tools for studying the function of these receptors and for developing potential treatments for neurological and psychiatric disorders. Furthermore, the 4-phenylpiperidine scaffold has been investigated for its potential in developing agents for a variety of other therapeutic areas, including as monoamine oxidase (MAO) inhibitors and for their activity against various pathogens. nih.gov

The development of new synthetic methodologies to access functionalized 4-phenylpiperidines also remains an active area of research. This includes the development of novel cyclization strategies and methods for the stereoselective functionalization of the piperidine ring. kcl.ac.ukmdpi.comdtic.mil These advancements in synthetic chemistry continue to expand the toolbox available to researchers, enabling the creation of increasingly complex and diverse molecules based on the 4-phenylpiperidine framework.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C12H15NO nih.gov |

| Molecular Weight | 189.25 g/mol nih.gov |

| IUPAC Name | 4-phenylpiperidine-4-carbaldehyde nih.gov |

| CAS Number | 6952-94-9 nih.gov |

| Appearance | Beige crystalline solid chemicalbook.com |

| Boiling Point | 181 °C chemicalbook.com |

| Density | 1.037 g/cm³ chemicalbook.com |

| Flash Point | 81 °C chemicalbook.com |

Related Piperidine Compounds and their Research Focus

| Compound Name | Molecular Formula | Research Focus |

| 4-Phenylpiperidine | C11H15N | Core structure for various biologically active compounds. |

| 4-Phenyl-4-piperidinecarboxylic acid | C12H15NO2 nih.gov | Intermediate in the synthesis of pharmaceuticals, particularly analgesics. nih.gov |

| 4-Phenyl-4-piperidinol | C11H15NO | Synthesis of neuroleptic agents and other CNS-active compounds. rsc.org |

| Loperamide | C29H33ClN2O2 | Peripherally acting µ-opioid receptor agonist used for the treatment of diarrhea. nih.gov |

| Pridopidine (B1678097) | C15H21NO2S | Dopamine D2 receptor stabilizer investigated for the treatment of Huntington's disease. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6952-94-9 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

4-phenylpiperidine-4-carbaldehyde |

InChI |

InChI=1S/C12H15NO/c14-10-12(6-8-13-9-7-12)11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 |

InChI Key |

XCENPWBBAXQVCG-UHFFFAOYSA-N |

SMILES |

C1CNCCC1(C=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CNCCC1(C=O)C2=CC=CC=C2 |

Other CAS No. |

6952-94-9 |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenyl 4 Piperidinecarboxaldehyde

Chemo- and Regioselective Synthesis Strategies

The precise control of chemical reactivity (chemoselectivity) and the specific placement of functional groups (regioselectivity) are paramount in the synthesis of complex molecules like 4-phenyl-4-piperidinecarboxaldehyde.

Aldehyde Functional Group Introduction Protocols

The introduction of the aldehyde functional group at the C4 position of the piperidine (B6355638) ring is a critical step. One established method involves a Wittig reaction on a corresponding 4-piperidone (B1582916) precursor, followed by acidic hydrolysis to yield the desired aldehyde. kcl.ac.uk This two-step sequence provides a concise and high-yielding route to 4-formyl piperidines. kcl.ac.uk Another approach involves the formylation of a suitable piperidine precursor. For instance, N-formylpiperidine can be synthesized by reacting piperidine with formic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and sodium bicarbonate. chemicalbook.com

Construction of the 4-Phenylpiperidine (B165713) Core via Organometallic Reagents

Organometallic reagents play a crucial role in constructing the 4-phenylpiperidine core. A common strategy involves the reaction of a 4-piperidone derivative with an organometallic phenylating agent. For example, a Grignard reaction using phenylmagnesium bromide can be employed to introduce the phenyl group at the C4 position of a protected 4-piperidone. google.com Organocuprates, also known as Gilman reagents, are another class of organometallic compounds that can be utilized for this transformation. chadsprep.com These reagents often offer higher selectivity and milder reaction conditions compared to Grignard reagents. The general principle involves the nucleophilic attack of the organometallic reagent on the carbonyl group of the piperidone. youtube.com

Modern Catalytic Approaches to Piperidinecarboxaldehyde Synthesis

Recent advancements in catalysis have opened new avenues for the synthesis of piperidine derivatives, offering increased efficiency and novel reaction pathways.

Direct Aldehyde C–H Functionalization via Synergistic Catalysis

A groundbreaking approach involves the direct functionalization of an aldehyde C-H bond. organic-chemistry.org This has been achieved through the synergistic merger of photoredox, nickel, and hydrogen atom transfer (HAT) catalysis. organic-chemistry.orgacs.org This mild and operationally simple protocol allows for the direct coupling of aldehydes with aryl or alkyl bromides to form ketones. organic-chemistry.orgacs.org While not a direct synthesis of this compound itself, this methodology highlights the potential for future applications in the direct C-H functionalization of a pre-formed piperidine aldehyde at other positions.

Application of Photoredox and Transition Metal Catalysis (e.g., Nickel, HAT)

The combination of photoredox catalysis with transition metal catalysis, termed metallaphotoredox catalysis, has become a powerful tool in synthetic chemistry. princeton.eduacs.org This dual catalytic system enables the activation of substrates through photoinduced electron or energy transfer, which can then participate in bond-forming reactions mediated by a transition metal catalyst like nickel. princeton.edumorressier.com For instance, photoredox catalysis has been successfully used for the diastereoselective α-amino C–H arylation of highly substituted piperidine derivatives. nih.gov This method utilizes an iridium(III) photoredox catalyst to generate an α-amino radical, which then couples with an electron-deficient cyano(hetero)arene. nih.gov This demonstrates the potential of photoredox catalysis to functionalize the piperidine ring system selectively.

Multi-Step Synthesis Pathways from Established Precursors

The synthesis of this compound can also be achieved through multi-step pathways starting from well-established precursors. One such pathway could involve the initial synthesis of a protected 4-piperidone. For example, N-substituted 4-piperidones can be prepared through an aza-Michael reaction. kcl.ac.uk This piperidone can then be subjected to a Grignard reaction with a phenylating agent to introduce the C4-phenyl group. Subsequent deprotection and oxidation of the resulting alcohol would yield the target aldehyde. Another approach involves the modification of 4-amino-4-phenylpiperidine derivatives, which can be prepared through a multi-step sequence involving the reaction of a protected 4-aminopiperidine (B84694) with a suitable electrophile, followed by a Grignard reaction and deprotection steps. google.com

Synthesis from 4-Piperidinecarboxylic Acid via Esterification and N-Alkylation

A common and adaptable strategy to synthesize derivatives of this compound begins with a suitably substituted piperidinecarboxylic acid precursor, such as 4-phenyl-4-piperidinecarboxylic acid. This route involves a sequence of reactions, primarily esterification and N-alkylation, to build the molecular framework before the final conversion to the aldehyde.

The initial step is the esterification of the carboxylic acid. This is a standard transformation that converts the carboxylic acid into an ester, which can be more amenable to subsequent reactions and purification. A widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (like methanol (B129727) or ethanol) under acidic catalysis. Alternatively, more reactive reagents such as thionyl chloride in alcohol can be employed to achieve the same transformation, often under milder conditions.

Following esterification, the nitrogen atom of the piperidine ring is typically protected or functionalized through N-alkylation. This step is crucial for many synthetic pathways as the choice of the N-substituent can influence the compound's biological activity or serve as a temporary protecting group that is removed at a later stage. A common approach involves reacting the piperidine ester with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base to yield the N-alkylated piperidine ester. The benzyl group is a particularly useful protecting group as it can be removed later through catalytic hydrogenation.

Table 1: Reagents for Esterification and N-Alkylation

| Step | Reagent(s) | Purpose | Typical Conditions |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Converts carboxylic acid to an ester (Fischer Esterification). | Reflux with excess alcohol. |

| Thionyl Chloride (SOCl₂), Alcohol | Forms the ester via an acyl chloride intermediate. | Often performed at room temperature to reflux. | |

| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide), Base (e.g., Triethylamine (B128534), K₂CO₃) | Introduces an alkyl group onto the piperidine nitrogen. | Stirred in a suitable solvent (e.g., Acetonitrile (B52724), DMF) at room temperature or with gentle heating. |

Reduction Strategies for Carboxamide or Nitrile Precursors to Aldehydes

The final and most critical step in the synthesis of this compound is the partial reduction of a carboxylic acid derivative, such as a nitrile or an ester, to the aldehyde. This transformation requires carefully chosen reducing agents that can stop the reduction at the aldehyde stage without proceeding to the corresponding alcohol.

One of the most effective and widely used reagents for this purpose is Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.com It is a powerful and sterically hindered reducing agent capable of reducing esters and nitriles to aldehydes with high selectivity, provided the reaction is conducted at low temperatures, typically -78 °C. adichemistry.comlibretexts.org For instance, an N-protected ethyl 4-phenylpiperidine-4-carboxylate can be selectively reduced to the corresponding aldehyde using one equivalent of DIBAL-H in a non-polar solvent like toluene (B28343). masterorganicchemistry.comprepchem.com

Pathway via Nitrile Precursor: An alternative route proceeds through a nitrile intermediate. The carboxylic acid or ester can be converted first to a primary amide, which is then dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or cyanuric chloride to yield the 4-phenyl-4-piperidinecarbonitrile. This nitrile is an excellent precursor for the final reduction. Treatment with DIBAL-H at low temperatures, followed by aqueous work-up, hydrolyzes the intermediate imine to furnish the desired this compound in good yield. masterorganicchemistry.comadichemistry.com This method provides a reliable pathway to the target aldehyde. nih.gov

Table 2: Comparison of Reduction Strategies

| Precursor | Reducing Agent | Key Conditions | Product | Advantage |

| Ester | Diisobutylaluminium hydride (DIBAL-H) | 1 equivalent of DIBAL-H, low temperature (-78 °C), Toluene | Aldehyde | Direct, one-step reduction from a common intermediate. masterorganicchemistry.comprepchem.com |

| Nitrile | Diisobutylaluminium hydride (DIBAL-H) | 1 equivalent of DIBAL-H, low temperature (-78 °C), followed by hydrolysis | Aldehyde | High-yielding and clean conversion of the nitrile to the aldehyde. adichemistry.com |

| Carboxamide | Activating Agent (e.g., Triflic Anhydride) followed by a mild reductant (e.g., Triethylsilane) | Two-step process involving activation then reduction | Aldehyde | Advanced method applicable to amide precursors. |

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of this compound is crucial for its application in pharmaceutical development, where efficiency, cost-effectiveness, scalability, and sustainability are paramount. matjournals.netnumberanalytics.com Process efficiency is enhanced by carefully selecting reaction parameters to maximize yield, minimize by-products, and simplify purification procedures. pharmasalmanac.com

Key areas for optimization include:

Temperature Control: Many steps in the synthesis are highly temperature-sensitive. The reduction of esters or nitriles with DIBAL-H, for example, must be performed at very low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol, thereby maximizing the yield of the desired aldehyde. adichemistry.comprepchem.com

Reagent Stoichiometry: Precise control over the amount of reagents is critical. Using exactly one equivalent of DIBAL-H is essential for the partial reduction of esters and nitriles. masterorganicchemistry.com In other steps, such as N-alkylation, adjusting the molar ratios of the amine, alkylating agent, and base can significantly improve yields and reduce reaction times.

Solvent and Catalyst Selection: The choice of solvent can influence reaction rates and selectivity. numberanalytics.com For instance, using toluene or hexane (B92381) for DIBAL-H reductions is common. adichemistry.com In cyclization reactions to form the piperidine ring itself, the choice of catalyst and additives can be critical; for example, using triethylamine as an additive can improve yields and retain functional groups compared to using stronger acids. nih.gov

Purification Methods: Developing a process that avoids complex purification steps like column chromatography is a major goal for improving efficiency. A well-optimized reaction can yield a product of sufficient purity that it can be isolated by simple filtration or crystallization, which is highly desirable for large-scale production. dtu.dk

The integration of these optimization strategies leads to more robust, cost-effective, and environmentally responsible manufacturing processes for complex pharmaceutical intermediates like this compound. matjournals.net

Reactivity and Mechanistic Investigations of 4 Phenyl 4 Piperidinecarboxaldehyde

Aldehyde Functionality: Electrophilic Properties and Reaction Pathways

The aldehyde group in 4-Phenyl-4-piperidinecarboxaldehyde is characterized by its electrophilic carbon atom, making it susceptible to attack by nucleophiles. This electrophilicity governs a variety of important chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. youtube.commasterorganicchemistry.com In this process, a nucleophile attacks the partially positively charged carbonyl carbon, leading to the cleavage of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate. youtube.comkhanacademy.org The subsequent protonation of the resulting alkoxide ion yields an alcohol. youtube.com The rate and reversibility of this reaction are influenced by the nature of the nucleophile. Strong nucleophiles like Grignard reagents and hydride donors (e.g., sodium borohydride) lead to irreversible additions, while weaker nucleophiles result in reversible reactions. masterorganicchemistry.com

Reaction with Grignard Reagents: The addition of a Grignard reagent, such as methylmagnesium bromide, to this compound results in the formation of a secondary alcohol after an acidic workup.

Reduction with Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the aldehyde to a primary alcohol. youtube.com Sodium cyanoborohydride is a milder reducing agent that can also be employed. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Nucleophile/Reagent | Product |

|---|---|---|

| This compound | Grignard Reagent (e.g., CH₃MgBr) | 1-(4-Phenylpiperidin-4-yl)ethanol |

| This compound | Sodium Borohydride (NaBH₄) | (4-Phenylpiperidin-4-yl)methanol |

Condensation Reactions

Condensation reactions involving the aldehyde functionality of this compound are crucial for forming new carbon-carbon and carbon-nitrogen bonds. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step.

Imine Formation: The reaction with primary amines yields imines (Schiff bases). This reaction is reversible and is often catalyzed by acid.

Enamine Formation: Secondary amines react to form enamines.

Reductive Amination: The imine or enamine formed can be subsequently reduced in a one-pot reaction, a process known as reductive amination, to produce a more substituted amine. youtube.com Sodium triacetoxyborohydride (B8407120) is a common reagent for this transformation. sciencemadness.org

Piperidine (B6355638) Ring Reactivity: Functionalization and Transformation

The piperidine ring of this compound offers another site for chemical modification, primarily at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is nucleophilic and readily undergoes alkylation and acylation reactions.

N-Alkylation: This reaction involves the treatment of the piperidine with an alkyl halide. researchgate.net The reaction proceeds via an SN2 mechanism. To drive the reaction to completion and neutralize the acid formed, a base such as potassium carbonate or triethylamine (B128534) is often added. sciencemadness.orgresearchgate.net The choice of solvent can also be critical, with polar aprotic solvents like acetonitrile (B52724) or DMF being commonly used. researchgate.net

N-Acylation: The reaction with acyl chlorides or anhydrides leads to the formation of N-acylpiperidines. This is a common method for introducing an acyl group onto the nitrogen atom.

Table 2: N-Functionalization of the Piperidine Ring

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | 1-Methyl-4-phenyl-4-piperidinecarboxaldehyde |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | 1-Acetyl-4-phenyl-4-piperidinecarboxaldehyde |

C–H Functionalization Studies at the Formyl Moiety

Recent advancements in organic chemistry have focused on the direct functionalization of C–H bonds, which is an atom-economical approach to creating molecular complexity.

Radical Mechanism Pathways in Cross-Coupling

The formyl C–H bond of aldehydes can participate in cross-coupling reactions through radical pathways. While direct C-H activation of the formyl group in this compound is a specialized area, related studies on other aldehydes and similar structures provide insight into potential mechanisms. For instance, the generation of acyl radicals from aldehydes can be achieved under photoredox or transition-metal-catalyzed conditions. These acyl radicals can then engage in cross-coupling reactions with various partners. nih.govchemrxiv.org

Research has shown that 4-alkyl-1,4-dihydropyridines can be photoexcited to generate C(sp³)-centered radicals, which can then participate in nickel-catalyzed cross-coupling reactions. nih.gov This type of radical-based C-C bond formation highlights the potential for similar reactivity involving the formyl group of aldehydes. nih.gov The direct coupling of carboxylic acids and boronic acids via a radical-radical cross-coupling has also been demonstrated, showcasing a novel approach to forming C-C bonds from abundant precursors. chemrxiv.org

Role of Hydrogen Atom Transfer (HAT) Catalysis in Activation

Hydrogen Atom Transfer (HAT) has emerged as a powerful and versatile strategy in organic synthesis for the activation of otherwise inert C–H bonds. acs.orgnih.gov This process involves the homolytic cleavage of a C–H bond, proceeding through a single step where a hydrogen atom (both a proton and an electron) is transferred from the substrate to a radical species. nih.gov The primary driving force for this reaction is the relative Bond Dissociation Energy (BDE) between the C–H bond of the substrate and the H-X bond formed in the HAT catalyst. nih.gov

In the context of aldehydes such as this compound, HAT catalysis provides a direct and atom-economical pathway to generate valuable acyl radical intermediates by targeting the formyl C-H bond. nih.gov This activation circumvents the redox potential constraints often associated with other methods. nih.gov

Recent advancements have largely focused on photocatalysis to initiate the HAT process. nih.gov In a direct HAT (d-HAT) mechanism, a photoexcited catalyst directly abstracts a hydrogen atom from the substrate. nih.gov For instance, studies have shown that neutral eosin (B541160) Y and cadmium sulfide (B99878) (CdS) quantum dot gels can serve as potent d-HAT photocatalysts, capable of activating the formyl C-H bond to generate acyl radicals. nih.govnih.gov An alternative, indirect approach involves a photocatalyst generating a separate HAT agent in situ. A notable example is the use of an acridinium (B8443388) photoredox catalyst to generate a thiyl radical from thiophosphoric acid; this thiyl radical then acts as the HAT catalyst to cleave the aldehyde's C-H bond. nih.govchemrxiv.org

The resulting acyl radical is a highly reactive intermediate that can be engaged in a variety of subsequent bond-forming reactions, including Minisci-type additions to N-heteroaromatics or additions to electron-deficient alkenes. nih.govchemrxiv.org This two-step sequence—HAT activation followed by radical trapping—enables the functionalization of aldehydes under mild conditions. chemrxiv.org The mechanism is broadly applicable to both aromatic and aliphatic aldehydes, showcasing its utility in derivatizing complex molecules. chemrxiv.org

| Catalyst System | Mechanism Type | Activated Bond | Generated Intermediate |

|---|---|---|---|

| Neutral Eosin Y (Photocatalyst) | Direct HAT (d-HAT) | Formyl C–H | Acyl Radical |

| CdS Quantum Dot Gels (Photocatalyst) | Direct HAT (d-HAT) | Formyl C–H | Acyl Radical |

| Acridinium Catalyst + Thiophosphoric Acid | Indirect HAT | Formyl C–H | Acyl Radical |

Reaction with Electrogenically Prepared Anions (e.g., DMSO-anion)

The reaction of this compound with strong, electrogenically prepared anions is governed by a critical structural feature: the absence of an α-hydrogen. The aldehyde group is attached to the C4 position of the piperidine ring, which is a quaternary carbon, meaning it has no attached hydrogen atoms. This structure precludes reactivity pathways that rely on the formation of an enolate anion, such as the classic aldol (B89426) reaction, because there is no acidic α-hydrogen for a base to abstract. quora.comquora.com

Aldehydes that lack α-hydrogens are known to undergo specific types of reactions in the presence of strong bases. quora.com When reacting with an electrogenically prepared anion like the dimethyl sulfoxide (B87167) anion (DMSO-anion or dimsyl anion), two principal pathways can be considered. The dimsyl anion is a powerful nucleophile and a strong, non-nucleophilic base, typically generated by treating DMSO with sodium hydride.

The most probable transformation is the direct nucleophilic addition of the dimsyl anion to the electrophilic carbonyl carbon of the aldehyde. This pathway is common for strong carbanionic nucleophiles reacting with aldehydes. The attack results in a tetrahedral alkoxide intermediate, which, upon an aqueous workup, yields a β-hydroxysulfoxide.

An alternative pathway for non-enolizable aldehydes in the presence of a strong base is the Cannizzaro reaction. doubtnut.comdoubtnut.com This reaction involves a disproportionation where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid salt. doubtnut.com The mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion (or another strong base) on the carbonyl carbon, followed by a rate-determining hydride transfer from the resulting tetrahedral intermediate to a second molecule of the aldehyde. quora.comdoubtnut.com While plausible under strongly basic conditions, the direct addition of a potent carbon-based nucleophile like the dimsyl anion is generally expected to be a more favorable and rapid process than the hydride transfer required for the Cannizzaro reaction.

| Reaction Pathway | Key Requirement | Reagent Type | Product(s) |

|---|---|---|---|

| Nucleophilic Addition | Electrophilic Carbonyl Group | Strong Nucleophile (e.g., Dimsyl Anion) | β-Hydroxysulfoxide (after workup) |

| Cannizzaro Reaction | No α-Hydrogen | Strong Base (e.g., conc. NaOH) | Primary Alcohol + Carboxylic Acid Salt |

| Aldol Reaction | α-Hydrogen Present | Base or Acid | β-Hydroxy Aldehyde (Not possible for this compound) |

Derivatization Strategies and Analogue Synthesis Based on the 4 Phenylpiperidine Scaffold

N-Substituted 4-Phenyl-4-piperidinecarboxaldehyde Derivatives

The secondary amine of the piperidine (B6355638) ring is a common site for derivatization, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the molecule.

The synthesis of N-substituted derivatives can be exemplified by the preparation of the 1-(2-hydroxyethyl) analogue. A common strategy involves the N-alkylation of a piperidine precursor. For instance, the synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate is achieved by reacting ethyl 4-phenyl-4-piperidinecarboxylate with ethylene (B1197577) oxide. prepchem.com This reaction is typically conducted in a sealed vessel at an elevated temperature over several days. prepchem.com The resulting ester can then be reduced to the target aldehyde, 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxaldehyde, using a suitable reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures, a method proven effective for converting esters to aldehydes in similar systems. prepchem.com

A related synthesis involves reacting 1-(2-hydroxyethyl) piperazine (B1678402) with propylene (B89431) oxide to yield 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine, showcasing the utility of epoxides in N-alkylation of cyclic amines. researchgate.net

N-Benzyl-4-piperidinecarboxaldehyde is a crucial intermediate, notably in the synthesis of drugs like donepezil (B133215). google.com Its synthesis can be accomplished through several routes. One common method begins with the reduction of an ester precursor. Ethyl 1-benzylpiperidine-4-carboxylate is treated with diisobutylaluminum hydride (DIBAL-H) in toluene (B28343) at a low temperature (-78°C). prepchem.com The reaction is then quenched with methanol (B129727) to yield the desired aldehyde with high purity and yield. prepchem.com

Another comprehensive synthetic pathway starts from 4-piperidinecarboxylic acid. google.com This multi-step process involves:

Esterification: The starting acid is converted to its methyl ester, methyl 4-piperidinecarboxylate hydrochloride.

N-Alkylation: The ester is then alkylated using benzyl (B1604629) bromide in the presence of a base like triethylamine (B128534).

Reduction: The resulting methyl N-benzyl-4-piperidinecarboxylate is reduced to N-benzyl-4-piperidinecarboxaldehyde. A key aspect of this step is controlling the reaction conditions (e.g., using DIBAL-H at -78°C) to prevent over-reduction to the corresponding alcohol, N-benzyl-4-piperidinemethanol. google.com

Alternative routes proceed through the reduction of 1-benzylpiperidine-4-carbonitrile. google.com

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethyl 1-benzylpiperidine-4-carboxylate | Diisobutylaluminum hydride (DIBAL-H), Toluene, -78°C | 1-Benzylpiperidine-4-carboxaldehyde |

| 2 | Methyl 4-piperidinecarboxylate hydrochloride | Benzyl bromide, Triethylamine | Methyl N-benzyl-4-piperidinecarboxylate |

| 3 | 1-Benzylpiperidine-4-carbonitrile | Reducing agent (e.g., DIBAL-H) | 1-Benzylpiperidine-4-carboxaldehyde |

This table provides a summary of synthetic routes to N-Benzyl-4-piperidinecarboxaldehyde.

The synthesis of 1-allyl-4-phenyl-4-piperidinecarboxaldehyde, a compound identified in chemical databases uni.lu, follows standard N-alkylation procedures. This would typically involve the reaction of this compound or its ester precursor, ethyl 4-phenyl-4-piperidinecarboxylate, with an allyl halide, such as allyl bromide. The reaction is generally carried out in the presence of a non-nucleophilic base, like potassium carbonate or triethylamine, in a suitable organic solvent. The base neutralizes the hydrohalic acid formed during the reaction, driving the alkylation to completion. Subsequent reduction of the ester, if used as the starting material, would yield the target aldehyde.

Diastereoselective Synthesis of 2,4-Disubstituted Piperidine Analogues

Creating analogues with controlled stereochemistry is critical for developing selective drugs. A method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed that provides complete control over the reaction's selectivity simply by altering the sequence of reactions. nih.gov This approach furnishes scaffolds that are valuable for drug discovery, offering easily modifiable points for diversification. nih.govresearchgate.net Such stereocontrolled syntheses are crucial as the spatial arrangement of substituents can significantly impact biological activity. researchgate.net These methods often serve as platforms for creating libraries of enantiopure compounds. researchgate.net

Synthesis of 4,4-Disubstituted Piperidine Analogues

The C4 position of the piperidine ring can be further substituted to generate 4,4-disubstituted analogues, which have shown potent biological activities. nih.gov A series of such compounds has been synthesized and evaluated for analgesic properties, with some showing potency comparable to morphine. nih.gov Another class of 4,4-disubstituted piperidines, the 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines, has been synthesized as part of research into potent narcotic agonists. nih.gov These syntheses demonstrate the feasibility of introducing complex functional groups at the C4 position to fine-tune pharmacological effects. nih.govnih.gov

Strategies for Diversification and Structural Modification of the Scaffold

The 4-phenylpiperidine (B165713) scaffold is amenable to a wide range of diversification strategies to generate libraries of novel compounds. nih.govresearchgate.net These strategies go beyond simple N-alkylation or substitution and involve more complex synthetic transformations. ajchem-a.com

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse molecules from a common starting material. For example, a DOS protocol for 2,4,6-trisubstituted piperidines has been developed using Type II Anion Relay Chemistry (ARC). nih.gov This modular strategy allows for the synthesis of all possible stereoisomers of the target piperidine scaffold, providing a powerful tool for exploring chemical space. nih.gov

Scaffold Hopping: This strategy involves replacing a core molecular structure with a different one while retaining similar biological activity. Although applied to other systems, the principles of scaffold hopping, such as replacing a cyclic moiety with an open-chain structure or a different ring system, can be conceptually applied to the 4-phenylpiperidine core to design novel chemotypes. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. These reactions are well-suited for generating libraries of highly substituted piperidines in a time- and resource-efficient manner. ajchem-a.com

These advanced strategies enable the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of new chemical entities with desired properties. ajchem-a.com

Applications in Advanced Organic Synthesis and Medicinal Chemistry Scaffolding

Utilization as a Building Block for Complex Heterocyclic Systems

The aldehyde functionality of 4-phenyl-4-piperidinecarboxaldehyde provides a reactive handle for constructing a variety of larger, more complex heterocyclic systems. These reactions often proceed in a modular fashion, allowing for the systematic variation of other components to generate libraries of related compounds for screening and optimization.

The synthesis of substituted imidazoles can be achieved through multi-component reactions where an aldehyde serves as a key building block. nih.gov One of the most established methods is the Radziszewski reaction, which typically involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) (often from an ammonium (B1175870) salt like ammonium acetate). nih.govjocpr.com In this context, this compound can be employed as the aldehyde component to install the 4-phenylpiperidine (B165713) moiety at the 2-position of the resulting imidazole (B134444) ring.

This modular approach allows for significant structural diversity. By varying the 1,2-dicarbonyl compound and the fourth component (if a primary amine is used instead of ammonium acetate (B1210297) for N-1 substitution), a wide array of tri- and tetra-substituted imidazoles can be generated from a common piperidine (B6355638) precursor. nih.govresearchgate.netrsc.org Such synthetic strategies are highly valued for their efficiency and ability to rapidly produce compound libraries for biological evaluation. nih.gov The utility of this scaffold in pharmacologically active imidazoles is underscored by the development of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which have been investigated for their potential in reducing ischemic damage. google.com

| Reaction Type | Key Reactants | Resulting Moiety from Aldehyde | Key Feature |

| Radziszewski Reaction | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | 2-Substituted Imidazole | One-pot synthesis of tri-substituted imidazoles. nih.gov |

| Four-Component Reaction | 1,2-Dicarbonyl, Aldehyde, Primary Amine, Ammonium Acetate | 1,2-Disubstituted Imidazole | Versatile method for creating tetra-substituted imidazoles. researchgate.netrsc.org |

The aldehyde group of this compound can be chemically transformed into a nitrile group (a cyano group, -C≡N), which is a precursor for amidine synthesis. This conversion is a standard procedure in organic chemistry, often proceeding through the formation of an aldoxime intermediate followed by dehydration.

Once the corresponding 4-phenylpiperidine-4-carbonitrile (B1581006) is obtained, it can be converted into an amidine. The most common method for this transformation is the Pinner reaction. researchgate.net This reaction involves treating the nitrile with an alcohol in the presence of a strong acid catalyst (like HCl) to form an intermediate imidic ester hydrochloride, also known as a Pinner salt. researchgate.net Subsequent reaction of this Pinner salt with ammonia or a primary or secondary amine yields the desired amidine. researchgate.netresearchgate.net This two-step sequence provides a reliable pathway from the aldehyde to a highly functional amidine, which itself is a valuable functional group in medicinal chemistry and a building block for other nitrogen-containing heterocycles. researchgate.net

| Intermediate | Transformation | Key Reagents | Final Functional Group |

| 4-Phenylpiperidine-4-carbonitrile | Pinner Reaction | 1. Alcohol, HCl; 2. Amine | Amidine |

Role in the Synthesis of Therapeutically Relevant Molecular Scaffolds

The 4-phenylpiperidine structure is a well-established pharmacophore found in numerous centrally active therapeutic agents. Consequently, this compound and its derivatives are critical intermediates for synthesizing molecules with significant therapeutic potential.

The 4-phenylpiperidine scaffold is a core structural element in a major class of opioid analgesics, including fentanyl and its analogues. rsc.org This motif is recognized for its ability to interact with the mu (μ) opioid receptor. nih.gov Research into novel analgesic agents has involved the design and synthesis of various 4-phenylpiperidine compounds to explore their therapeutic potential. jocpr.comnih.gov The aldehyde provides a convenient synthetic entry point for elaborating the structure, for example, by reductive amination or condensation reactions, to produce potent opioid receptor agonists and investigate structure-activity relationships within this class of compounds. rsc.orgnih.gov The incorporation of the 4-phenylpiperidine pharmacophore has led to novel classes of potent opioid analgesics. rsc.org

One of the most prominent applications of this aldehyde is in the synthesis of Donepezil (B133215), a reversible acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. nih.govnih.gov In the synthesis of Donepezil, the N-benzyl protected form of the aldehyde, N-benzylpiperidine-4-carboxaldehyde, serves as a key building block. researchgate.netnih.gov It undergoes an aldol (B89426) condensation reaction with 5,6-dimethoxy-1-indanone (B192829) in the presence of a strong base. nih.gov The resulting α,β-unsaturated ketone is then reduced to yield the final Donepezil structure. nih.gov The piperidine moiety is crucial for the compound's pharmacological activity. nih.gov The aldehyde's role as a direct precursor highlights its importance in the pharmaceutical industry for producing this widely used medication and its analogues. nih.govresearchgate.net

| Target Compound | Synthetic Reaction | Coupling Partner | Reference |

| Donepezil | Aldol Condensation & Reduction | 5,6-Dimethoxy-1-indanone | nih.gov |

| Donepezil Analogues | Wittig Reaction & Hydrolysis | Not Applicable | nih.gov |

The phosphoinositide 3-kinase delta (PI3Kδ) enzyme is a key target in immunology and oncology. nih.gov Several potent and selective PI3Kδ inhibitors incorporate nitrogen-containing heterocyclic scaffolds to interact with the kinase active site. nih.govrsc.org While a direct synthesis from this compound may not be explicitly documented, the 4-phenylpiperidine motif is a relevant structural component in the design of such inhibitors. Scaffolds like pyrazolo[3,4-d]pyrimidine and others are often functionalized with groups, including piperidines, to tune potency, selectivity, and pharmacokinetic properties. nih.govrsc.org For instance, the PI3Kδ inhibitor Parsaclisib evolved from a medicinal chemistry program that extensively modified heterocyclic cores and their substituents to achieve high potency and selectivity. nih.gov The 4-phenylpiperidine unit, accessible from the aldehyde, represents a valuable scaffold that can be integrated into such complex molecules to fulfill specific structural and binding requirements in the development of new kinase inhibitors. nih.gov

Synthesis of Antipsychotic Medicinal Agents

The 4-phenylpiperidine scaffold is a core component in the structure of numerous antipsychotic drugs. kcl.ac.uk These agents are crucial in the management of psychiatric disorders such as schizophrenia and bipolar disorder. A key advantage of many piperidine-containing antipsychotics is a reduced incidence of extrapyramidal side effects compared to older drug classes. kcl.ac.uk The synthesis of these therapeutic agents often involves the modification of the 4-phenylpiperidine core. For instance, the modification of 3-(1-benzylpiperidin-4-yl)phenol, a partial dopamine (B1211576) D2 receptor agonist, has led to the generation of novel functional D2 antagonists. nih.gov One such derivative, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), has been identified as a "dopaminergic stabilizer" due to its unique kinetic profile at the D2 receptor. nih.gov This highlights the adaptability of the 4-phenylpiperidine framework in fine-tuning pharmacological activity for the treatment of complex neurological conditions.

Design and Synthesis of Mu Receptor Targeting Compounds

The 4-phenylpiperidine moiety is a well-established pharmacophore for targeting the mu (µ)-opioid receptor, a primary target for analgesic drugs. nih.govresearchgate.netsci-hub.st Researchers have extensively explored the structure-activity relationships (SAR) of this scaffold to develop potent and selective mu-opioid receptor agonists. nih.govresearchgate.netsci-hub.st Synthetic efforts have focused on modifying various parts of the molecule, including the N-substituent on the piperidine ring and the substitution pattern on the 4-phenyl ring. sci-hub.st These studies have demonstrated that specific substitutions can significantly influence the binding affinity and efficacy of the compounds at the mu receptor. sci-hub.st For example, the introduction of certain groups on the phenyl ring can enhance agonist activity. sci-hub.st This line of research has led to the development of compounds with subnanomolar affinities for the mu receptor, showcasing the power of rational drug design based on the 4-phenylpiperidine template. sci-hub.stresearchgate.net

Development of Novel Antimalarial Agents

While the 4-phenylpiperidine scaffold is more commonly associated with central nervous system targets, its versatility extends to the development of anti-infective agents. The urgent need for new antimalarial drugs to combat resistant strains of Plasmodium falciparum has driven the exploration of diverse chemical scaffolds. nih.govresearchgate.net Although direct examples of this compound in antimalarial synthesis are less common, the broader class of piperidine and piperazine (B1678402) derivatives has shown promise. For instance, a series of flavonoid derivatives incorporating a piperazinyl chain have demonstrated antiplasmodial activity. nih.gov The adaptability of the piperidine ring system suggests its potential as a foundational element in the design of novel antimalarial compounds, an area ripe for further investigation. nih.gov

Strategic Importance in Pharmaceutical Intermediate Development

Beyond its direct incorporation into final drug products, this compound and its derivatives are crucial intermediates in the pharmaceutical industry. kcl.ac.ukgoogle.com The piperidine moiety is a ubiquitous feature in a vast number of marketed drugs and natural products. kcl.ac.uk Consequently, efficient and scalable synthetic routes to functionalized piperidines are of paramount importance. kcl.ac.ukresearchgate.net

Derivatives such as N-benzyl-4-piperidinecarboxaldehyde serve as key starting materials in the synthesis of various therapeutic agents, including donepezil hydrochloride, a cornerstone in the treatment of Alzheimer's disease. google.com The synthesis of this intermediate often begins with readily available materials like 4-piperidinecarboxylic acid, which is then subjected to a series of chemical transformations to introduce the necessary functional groups. google.com The development of optimized synthetic protocols for these intermediates is a continuous area of research, aiming to improve yields, reduce the use of hazardous reagents, and lower manufacturing costs. google.comresearchgate.net The strategic value of these piperidine-based building blocks lies in their ability to provide a robust and adaptable platform for the construction of a wide range of biologically active molecules. kcl.ac.uknih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. For 4-Phenyl-4-piperidinecarboxaldehyde, the central piperidine (B6355638) ring is expected to adopt a chair conformation to minimize steric strain.

In related substituted piperidone structures, DFT calculations have confirmed that the ring typically exists in a slightly distorted chair form. nih.gov For this compound, the bulky phenyl and carboxaldehyde groups attached to the same carbon atom (C4) would be expected to preferentially occupy equatorial positions. This arrangement minimizes unfavorable steric interactions that would arise in an axial orientation, leading to the most stable, low-energy conformer. The precise bond lengths, bond angles, and dihedral angles of the most stable conformer can be accurately calculated using DFT methods, often employing functionals like B3LYP with basis sets such as 6-31G* or higher. researchgate.netrsc.org

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application of DFT. nih.gov

The standard methodology involves first optimizing the molecular geometry using a selected DFT functional and basis set. nih.govnih.gov Following optimization, the NMR shielding tensors are calculated for the optimized structure, typically using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends heavily on the choice of the functional, basis set, and the inclusion of solvent effects in the calculation. nih.govnih.gov While specific DFT-calculated NMR data for this compound are not detailed in readily available literature, the established protocols allow for reliable theoretical prediction of its ¹H and ¹³C NMR spectra. nih.govnih.govnih.gov

Molecular Modeling and Docking Studies of Scaffold Interactions

The 4-phenylpiperidine (B165713) scaffold is a common motif in medicinal chemistry, recognized for its role in interacting with various biological targets. nih.gov Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as a derivative of this compound, binds to the active site of a target protein. nih.govmdpi.com

These studies are crucial for structure-activity relationship (SAR) analysis and rational drug design. nih.gov For instance, in studies of dipeptidyl peptidase-IV (DPP-IV) inhibitors, molecular docking has been used to determine the optimal conformation of molecules with piperidone scaffolds within the enzyme's active site. nih.gov Such simulations can identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein. By understanding how the 4-phenylpiperidine core or its derivatives fit into a binding pocket, chemists can design new compounds with improved affinity and selectivity. nih.gov

Prediction of Physicochemical and Drug-Likeness Properties of Related Compounds

Computational methods are invaluable for predicting the physicochemical properties of new or existing compounds, which helps in assessing their potential as drug candidates. escholarship.org Properties such as lipophilicity (logP), water solubility, molecular weight, and topological polar surface area (TPSA) are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.

For this compound, several key physicochemical properties have been computed and are available through public databases. nih.gov

| Property | Predicted Value | Source |

| Molecular Weight | 189.25 g/mol | PubChem |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 29.1 Ų | PubChem |

| Exact Mass | 189.115364102 Da | PubChem |

Quantitative Structure-Activity Relationship (QSAR) models and other computational tools like EPI Suite are often used to predict these properties for a series of related compounds. scienceopen.comchemrxiv.org These predictions help researchers prioritize which compounds to synthesize and test, saving time and resources in the drug discovery process. escholarship.orgscienceopen.com The "drug-likeness" of a compound is often assessed based on these predicted properties, using frameworks like Lipinski's Rule of Five.

Analytical Methodologies for Characterization and Reaction Monitoring in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone for the structural analysis of organic molecules. By examining the interaction of the compound with electromagnetic radiation, chemists can deduce its connectivity and the nature of its chemical bonds.

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. While specific experimental spectral data for 4-Phenyl-4-piperidinecarboxaldehyde is not widely published, the expected chemical shifts can be predicted based on its functional groups. walshmedicalmedia.comchemicalbook.com

¹H NMR: The proton NMR spectrum would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between 9-10 ppm. chemicalbook.com The protons of the phenyl group would generate signals in the aromatic region, around 7.0-8.5 ppm. chemicalbook.com The piperidine (B6355638) ring protons would show complex multiplets in the aliphatic region, typically between 1.5 and 3.5 ppm. The N-H proton of the piperidine ring would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. chemicalbook.com For comparison, the related precursor, 4-phenylpiperidine (B165713), shows aromatic protons between 7.15-7.31 ppm and piperidine protons from 1.60 to 3.18 ppm in CDCl₃. uni.lu

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. A highly deshielded signal for the carbonyl carbon of the aldehyde group would be expected above 190 ppm. The quaternary carbon of the piperidine ring attached to the phenyl group and the aldehyde would also be distinct. Carbons of the phenyl ring typically resonate in the 125-150 ppm range. The aliphatic carbons of the piperidine ring would appear in the upfield region of the spectrum. guidechem.com Theoretical and experimental studies on similar piperidine derivatives confirm that the conformation and solvent can influence the precise chemical shifts. nih.gov

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde is a key diagnostic feature, typically appearing in the range of 1740–1690 cm⁻¹. nih.gov The presence of the aldehyde is further confirmed by one or two C-H stretching bands of moderate intensity between 2830-2695 cm⁻¹. uni.lu Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹. nih.govnist.gov The N-H stretching of the secondary amine in the piperidine ring would be observed as a medium-intensity band in the 3500–3300 cm⁻¹ region. nih.gov Aromatic C=C bending vibrations are found in the 1600-1500 cm⁻¹ region. nih.gov PubChem lists the availability of an FTIR spectrum obtained on a KBr wafer, confirming its use in characterization. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations and the carbonyl group would also give rise to characteristic signals in the Raman spectrum. nih.gov

Mass Spectrometry Applications

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS is suitable for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be limited, GC-MS could potentially be used for its analysis, possibly after derivatization. The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (189.25 g/mol ). nist.gov The fragmentation pattern would be key to its identification. Expected fragmentation includes the loss of the aldehyde group (M-29) and cleavages within the piperidine ring. For comparison, the GC-MS analysis of the related compound 4-phenylpiperidine shows a prominent molecular ion at m/z 161 and characteristic fragments. nih.gov

LC-MS is a highly sensitive and versatile technique for the analysis of less volatile or thermally labile compounds and is well-suited for this compound. For LC-MS analysis, a mobile phase containing formic acid is recommended over phosphoric acid for compatibility with the mass spectrometer.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton. For this compound, this would be observed at m/z 190.12. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with high confidence, confirming its chemical formula as C₁₂H₁₅NO. nih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the protonated molecular ion ([M+H]⁺) is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation provides detailed structural information. Studies on related piperidine alkaloids show that fragmentation patterns are powerful tools for identifying new compounds within a homologous series. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification.

The following table displays predicted mass spectrometry data for various adducts of this compound.

| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 190.12265 | 143.2 |

| [M+Na]⁺ | 212.10459 | 148.4 |

| [M+K]⁺ | 228.07853 | 144.8 |

| [M+NH₄]⁺ | 207.14919 | 162.1 |

| [M-H]⁻ | 188.10809 | 146.3 |

| [M+HCOO]⁻ | 234.11357 | 161.6 |

Data sourced from PubChemLite. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound, enabling both the purification of the compound from reaction mixtures and the determination of its purity. The selection of a specific chromatographic method depends on the scale of the separation and the analytical information required.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the analysis and purity assessment of this compound. This method is adept at separating the target compound from its precursors, by-products, and other impurities.

A common approach involves the use of a C18 or a specialized reverse-phase column, such as one with low silanol (B1196071) activity, to minimize peak tailing, which can be problematic for basic compounds like piperidines. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. The addition of an acid, like phosphoric acid or formic acid, to the mobile phase is often necessary to ensure the consistent protonation of the piperidine nitrogen, leading to sharp and symmetrical peaks. For applications requiring compatibility with mass spectrometry (MS), formic acid is the preferred modifier as it is volatile. nih.gov

The method is highly scalable, making it suitable for both analytical-scale purity checks and for larger-scale preparative separations to isolate highly pure material. nih.gov

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Newcrom R1, 3 µm |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV-Vis |

| Application | Purity assessment, preparative separation, pharmacokinetics |

This table presents a representative set of conditions. Actual parameters may vary based on the specific instrumentation and analytical goals.

Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is another valuable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

For GC analysis, a capillary column with a stationary phase of intermediate polarity, such as 5% phenyl-substituted polysiloxane, is often employed. The oven temperature is typically programmed to ramp up, allowing for the separation of compounds with a range of boiling points.

In GC-MS, the fragmentation pattern of this compound upon electron ionization provides a molecular fingerprint that can confirm its identity. Expected fragmentation would likely involve the loss of the formyl group (CHO) and characteristic cleavages of the piperidine and phenyl rings. For instance, the fragmentation of the phenyl ring can lead to ions at m/z 77. nih.gov

Table 2: Representative GC-MS Parameters for the Analysis of Piperidine Derivatives

| Parameter | Condition |

| Column | 5% phenyl/95% methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Program | Initial temp. 100°C, ramp to 290°C |

| Detector | Mass Spectrometer (Electron Ionization) |

This table provides a general set of conditions that may be adapted for this compound. Specific parameters would require method development and validation.

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is a widely used and effective method. scirp.org This technique is particularly useful for removing unreacted starting materials and by-products after a synthesis.

The most common stationary phase for the purification of moderately polar organic compounds like this aldehyde is silica (B1680970) gel. scirp.org The separation is achieved by eluting the mixture through the column with a solvent system of appropriate polarity. A common mobile phase for such compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve the best separation between the desired product and any impurities. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Table 3: General Conditions for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane (B92381)/Ethyl Acetate gradient |

| Loading Technique | Dry or wet loading |

| Fraction Collection | Monitored by Thin-Layer Chromatography (TLC) |

The specific eluent ratio and column dimensions are dependent on the scale of the purification and the impurity profile of the crude product.

Q & A

Q. What are the primary synthetic routes for 4-Phenyl-4-piperidinecarboxaldehyde?

The synthesis typically involves functionalizing the piperidine ring via nucleophilic substitution or condensation reactions. For example, carboxaldehyde derivatives can be synthesized by oxidizing 4-phenylpiperidine precursors or introducing formyl groups using Vilsmeier-Haack reactions. Key intermediates, such as 1-benzyl-4-phenylamino-4-piperidine derivatives, are often employed to stabilize reactive intermediates during multi-step syntheses . The molecular formula (C₁₂H₁₅NO) and weight (189.28 g/mol) should guide stoichiometric calculations .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aldehyde proton (δ ~9-10 ppm) and aromatic/piperidine ring environments. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies the carbonyl stretch (C=O) at ~1700 cm⁻¹. High-Performance Liquid Chromatography (HPLC) ensures purity, with method optimization based on column selectivity (e.g., phenyl-modified columns for aromatic analytes) .

Q. What safety protocols are recommended for handling this compound?

Toxicity studies indicate acute toxicity via intravenous (LD₅₀: 13 mg/kg in mice) and intraperitoneal (LD₅₀: 40 mg/kg in mice) routes. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or dermal contact. Decomposition releases toxic NOₓ fumes, necessitating inert atmosphere storage and proper ventilation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Byproduct formation (e.g., Schiff bases or oxidation products) can be mitigated by controlling temperature (20–25°C for sensitive steps), using anhydrous solvents (e.g., THF or DCM), and adding catalysts like p-toluenesulfonic acid for condensation reactions. Reaction monitoring via Thin-Layer Chromatography (TLC) or in-situ FTIR helps identify intermediate stages requiring adjustment .

Q. How do computational methods aid in resolving discrepancies in spectroscopic data?

Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies, which can be cross-validated with experimental data. For example, comparing computed vs. observed aldehyde proton shifts reduces ambiguity in structural assignments. Molecular docking may also predict biological interactions, though experimental validation (e.g., enzyme assays) remains critical .

Q. What strategies improve the stability of this compound during storage?

Stabilize the aldehyde group by storing under nitrogen at −20°C in amber vials to prevent oxidation and light-induced degradation. Lyophilization or salt formation (e.g., hydrochloride salts) enhances shelf life, as seen in related piperidinecarboxylic acid derivatives .

Q. How can functionalization of the piperidine ring expand its research applications?

Introducing substituents (e.g., sulfonyl, fluorophenyl, or amino groups) at the 4-position modulates biological activity. For instance, 4-(phenylamino)piperidine derivatives are synthesized via reductive amination or Ullmann coupling, enabling studies on receptor binding or enzyme inhibition .

Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?

Trace aldehydes or oxidized byproducts require sensitive detection methods. Ultra-HPLC coupled with quadrupole-time-of-flight (Q-TOF) MS achieves ppm-level detection limits. Gas Chromatography (GC) with flame ionization detection (FID) is less effective due to the compound’s low volatility, making HPLC-MS the preferred approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.